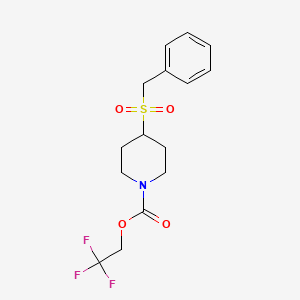

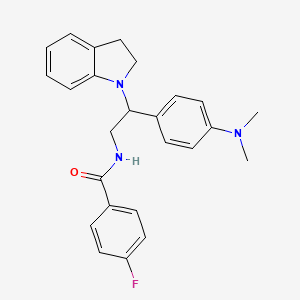

![molecular formula C14H12Cl2O3 B2895646 2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione CAS No. 339105-96-3](/img/structure/B2895646.png)

2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

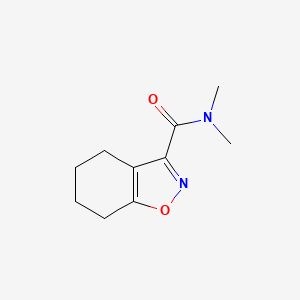

The compound “2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione” is a complex organic molecule. It contains a cyclohexanedione group, which is a type of cyclic ketone, and a 2,4-dichlorophenyl group, which is a type of halogenated aromatic compound .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic 2,4-dichlorophenyl group and the cyclic 2-oxoethyl-1,3-cyclohexanedione group . These groups would likely confer specific physical and chemical properties to the molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-rich aromatic ring and the electron-withdrawing ketone groups . The dichlorophenyl group might undergo reactions typical of aromatic halides, while the cyclohexanedione group might undergo reactions typical of ketones.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic ring and the ketone groups would likely make the compound relatively stable and moderately polar .Applications De Recherche Scientifique

Synthesis of Herbicides

The compound serves as a key intermediate in the synthesis of the herbicide Sulfentrazone . Sulfentrazone is known for its efficacy against a broad range of weeds, including those resistant to other herbicide classes. The synthesis involves a nitration process that has been optimized in a microreactor system, leading to higher yields and improved reaction efficiency compared to traditional batch reactors .

Anti-inflammatory Applications

Derivatives of this compound have shown promise as anti-inflammatory agents. They are capable of selectively inhibiting the COX-2 enzyme , which plays a significant role in the process of inflammation . The synthesis of these derivatives could lead to the development of new medications for treating inflammatory conditions .

Molecular Docking Studies

The compound and its derivatives have been used in molecular docking studies to predict their interaction with biological targets such as enzymes . This application is crucial in drug design and discovery, where the binding affinity and orientation of a compound at the active site of a target protein can be explored .

Antinociceptive Activities

Research has been conducted on derivatives of this compound for their potential antinociceptive activities, which could make them candidates for pain relief medications . The synthesis and characterization of these derivatives are essential steps in the development of new analgesic drugs .

Synthesis of Chromenone Derivatives

The compound has been utilized in the synthesis of chromenone derivatives . These derivatives have various applications, including their potential use in pharmaceuticals due to their diverse biological activities .

Mécanisme D'action

Target of Action

It is known that compounds with similar structures have been used in the synthesis of various chemotherapeutic , antibacterial , and antifungal agents .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes at the molecular level .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been found to have significant effects at the molecular and cellular levels .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2O3/c15-8-4-5-9(11(16)6-8)14(19)7-10-12(17)2-1-3-13(10)18/h4-6,10H,1-3,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNHAGYAFRRSRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C(=O)C1)CC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

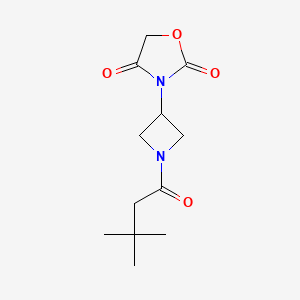

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2895564.png)

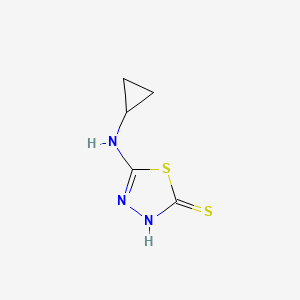

![N-{2-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2895568.png)

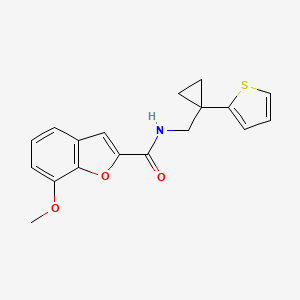

![N-(2-chloro-4-fluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2895571.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2895580.png)

![1-methyl-6-(4-methylpiperidin-1-yl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2895586.png)